molecular formula C13H14N2O3 B14909411 tert-Butyl (3-cyano-5-formylphenyl)carbamate

tert-Butyl (3-cyano-5-formylphenyl)carbamate

Cat. No.: B14909411
M. Wt: 246.26 g/mol
InChI Key: CTGRYYPAVYDZJD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-cyano-5-formylphenyl)carbamate typically involves the reaction of a substituted phenyl carbamate with appropriate reagents to introduce the cyano and formyl groups. One common method involves the use of di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-cyano-5-formylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (3-cyano-5-formylphenyl)carbamate has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3-cyano-5-formylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and formyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler analog without the cyano and formyl groups.

    tert-Butyl (3-formylphenyl)carbamate: Lacks the cyano group.

    tert-Butyl (3-cyano-phenyl)carbamate: Lacks the formyl group.

Uniqueness

tert-Butyl (3-cyano-5-formylphenyl)carbamate is unique due to the presence of both cyano and formyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

tert-butyl N-(3-cyano-5-formylphenyl)carbamate

InChI

InChI=1S/C13H14N2O3/c1-13(2,3)18-12(17)15-11-5-9(7-14)4-10(6-11)8-16/h4-6,8H,1-3H3,(H,15,17)

InChI Key

CTGRYYPAVYDZJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C#N)C=O

Origin of Product

United States

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